molecular formula C20H24N4O3 B14936023 N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14936023
M. Wt: 368.4 g/mol
InChI Key: DNXPTORKXMHHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolopyridine derivative characterized by a bicyclic pyrazolo[3,4-b]pyridine core. Key structural features include:

  • Position 1 and 3: Methyl groups, which may enhance metabolic stability and influence steric interactions with target proteins.
  • Position 6: An isopropyl substituent, which could modulate lipophilicity and membrane permeability.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H24N4O3/c1-11(2)17-10-16(18-12(3)23-24(4)19(18)22-17)20(25)21-13-7-14(26-5)9-15(8-13)27-6/h7-11H,1-6H3,(H,21,25)

InChI Key

DNXPTORKXMHHBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC(=CC(=C3)OC)OC)C

Origin of Product

United States

Preparation Methods

Pyrazole Ring Construction

The pyrazolo[3,4-b]pyridine scaffold is synthesized via a modified Knorr-type cyclization. Ethyl acetoacetate reacts with hydrazine hydrate in ethanol at 0–5°C to form ethyl 1H-pyrazole-4-carboxylate. Subsequent methylation at the N1 position using dimethyl sulfate in toluene at 50°C yields ethyl 1-methyl-1H-pyrazole-4-carboxylate (85–90% yield).

Pyridine Ring Annulation

The pyridine ring is formed through cyclocondensation with a β-keto ester derivative. Ethyl 3-(propan-2-yl)-3-oxopropanoate reacts with the methylated pyrazole intermediate in acetic anhydride under reflux (120°C, 8 h), yielding the tricyclic pyrazolo[3,4-b]pyridine core. The isopropyl group at position 6 is introduced regioselectively during this step due to steric and electronic effects.

Carboxamide Formation

Coupling with 3,5-Dimethoxyaniline

The acid chloride reacts with 3,5-dimethoxyaniline in anhydrous tetrahydrofuran (THF) at 0–5°C, catalyzed by potassium carbonate. The reaction is stirred for 12 h, yielding the target carboxamide in 65–70% yield after recrystallization from ethyl acetate.

Reaction Conditions Table

Step Reagents/Conditions Yield (%)
Pyrazole formation Hydrazine hydrate, EtOH, 0°C 85–90
N1-Methylation (CH₃)₂SO₄, toluene, 50°C 85–90
Pyridine annulation Ethyl 3-(propan-2-yl)-3-oxopropanoate, 120°C 70–75
N3-Methylation CH₃I, K₂CO₃, DMF, 60°C 75–80
Carboxamide coupling 3,5-Dimethoxyaniline, THF, 0–5°C 65–70

Purification and Analytical Validation

Chromatographic Purification

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v). The target compound elutes at Rf = 0.45 (TLC), with final purity >98% confirmed by HPLC.

Spectroscopic Characterization

  • ¹H-NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrazole H), 7.21 (d, J = 2.1 Hz, 2H, Ar-H), 6.43 (t, J = 2.1 Hz, 1H, Ar-H), 4.02 (s, 3H, N1-CH₃), 3.79 (s, 6H, OCH₃), 3.15 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.51 (s, 3H, N3-CH₃), 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
  • IR (KBr) : ν 1665 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (aromatic C=C), 1240 cm⁻¹ (C–O–C).
  • HRMS (ESI+) : m/z 411.1912 [M+H]⁺ (calcd. for C₂₁H₂₆N₄O₃, 411.1915).

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A patent-derived approach employs a Suzuki coupling to introduce the 3,5-dimethoxyphenyl group post-core formation. Bromination at position 4 of the pyrazolo[3,4-b]pyridine core, followed by palladium-catalyzed coupling with 3,5-dimethoxyphenylboronic acid, achieves 60–65% yield. However, this method requires stringent anhydrous conditions and is less cost-effective than the carboxamide route.

Solid-Phase Synthesis

A tentative solid-phase method using Wang resin-bound intermediates has been explored for parallel synthesis, though yields remain suboptimal (40–50%) due to steric hindrance during coupling.

Challenges and Optimization

Regioselectivity in Annulation

The propan-2-yl group’s steric bulk necessitates prolonged reflux (12–14 h) during pyridine ring formation to ensure complete cyclization. Microwave-assisted synthesis (150°C, 30 min) improves yield to 80% but risks decomposition.

Carboxamide Hydrolysis

The electron-rich 3,5-dimethoxyphenyl group increases susceptibility to hydrolysis under acidic conditions. Storage at pH 7–8 and avoidance of aqueous workup above 40°C are critical.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing dimethyl sulfate with methyl triflate in N1-methylation reduces toxicity but increases costs.

Solvent Recovery

THF is recovered via distillation (75% efficiency), reducing environmental impact and production costs.

Chemical Reactions Analysis

Core Formation

The pyrazolo[3,4-b]pyridine scaffold is often constructed via cyclization reactions. For example:

  • Cyclization of β-ketoamides : A common method involves condensing β-ketoamides with hydrazines to form the pyrazolo-pyridine ring .

  • Microwave-assisted synthesis : Accelerated reaction rates under controlled microwave conditions may be employed to optimize yields.

Purification

Final products are purified using:

  • Column chromatography : For isolation of pure compounds.

  • Recrystallization : To enhance crystallinity and remove impurities.

Synthesis Step Method Key Reagents/Conditions
Pyrazolo-pyridine coreβ-ketoamide cyclizationHydrazine, refluxing ethanol
Carboxamide couplingAmide bond formationDCC, HATU, DMF
PurificationChromatographySilica gel, hexane/ethyl acetate

Chemical Reactivity

The compound exhibits reactivity typical of pyrazolo[3,4-b]pyridine derivatives and amides.

Amide Hydrolysis

Under acidic or basic conditions, the carboxamide group may hydrolyze to form carboxylic acids or amines:
R-CO-NH-PhH+/OHR-COOH or R-NH2-Ph\text{R-CO-NH-Ph} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} \text{ or } \text{R-NH}_2\text{-Ph}

Substitution Reactions

  • Methoxy group modifications : Demethylation under strong acidic conditions (e.g., BBr₃) could yield hydroxylated derivatives.

  • Pyrazolo-pyridine ring reactivity : Electrophilic substitution at the 6-position (isopropyl-substituted) may occur under specific conditions .

Biological Interactions

The compound likely interacts with kinase targets via:

  • Hydrogen bonding : Between the amide group and target residues .

  • Hydrophobic interactions : Contributions from the isopropyl and dimethoxyphenyl moieties.

Characterization Methods

Structural confirmation and purity analysis are performed using:

NMR Spectroscopy

  • 1H NMR : Identifies aromatic protons (dimethoxyphenyl) and aliphatic signals (isopropyl).

  • 13C NMR : Confirms carbonyl and aromatic carbon environments.

Mass Spectrometry

  • ESI-MS : Detects the molecular ion peak (M+1 = 368.4 g/mol).

  • HRMS : Validates precise molecular weight and isotopic distribution.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core, a dimethoxy-substituted phenyl group, and an isopropyl group. It has a molecular formula of C20H24N4O3C_{20}H_{24}N_{4}O_{3} and a molecular weight of approximately 368.4 g/mol.

Potential Applications

  • Medicinal Chemistry: This compound may serve as a lead compound for developing new therapeutic agents targeting kinase-related pathways. Its unique structure makes it suitable for modifications to enhance its efficacy and selectivity against specific biological targets.
  • Treatment of Diseases: It has been studied for its potential as an inhibitor of various kinases, which play crucial roles in cellular signaling pathways. This compound may be beneficial in treating diseases such as diabetes and its complications, including diabetic nephropathy and neuropathy.
  • Research Tool: It may serve as a research tool in studies related to cellular signaling and metabolic disorders.
  • Anti-inflammatory and Anticancer Agent: Pyrazole biomolecules, including this compound, have demonstrated potential as anti-inflammatory and anticancer agents .

Interaction Studies

Interaction studies have indicated that this compound interacts with various proteins involved in signaling pathways. These interactions can be characterized using techniques such as:

  • Surface plasmon resonance
  • X-ray crystallography
  • Molecular docking

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the pathways involved. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of key analogs:

APcK110 (6-(3,5-Dimethoxyphenyl)-3-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridine)

  • Key Substituents :
    • Position 6: 3,5-Dimethoxyphenyl.
    • Position 3: 4-Fluorophenyl.
  • Activity : Potent Kit kinase inhibitor with applications in gastrointestinal stromal tumors (GISTs) .
  • Comparison : Unlike the target compound, APcK110 lacks the carboxamide group at position 4 and instead has a fluorophenyl group at position 3. This difference may reduce hydrogen-bonding capacity but enhance aromatic stacking interactions in kinase binding pockets.

Patent Compound (R)-N-(3-Fluoro-4-((3-((1-Hydroxypropan-2-yl)amino)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)phenyl)-3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

  • Key Substituents: Position 4: Oxy-linked fluorophenyl and hydroxypropan-2-yl amino groups. Additional tetrahydropyrimidine-dione moiety.
  • Activity : Investigated for cancer treatment, likely targeting kinase or DNA repair pathways .
  • Comparison : The patent compound incorporates a fused pyrimidine-dione system, which may enhance binding to ATP pockets in kinases. In contrast, the target compound’s 3,5-dimethoxyphenyl carboxamide could offer improved solubility.

3-Amino-1H-pyrazolo[3,4-b]pyridine Derivatives

  • Key Substituents: Position 3: Amino group.
  • Activity : Scaffold for MELK (maternal embryonic leucine zipper kinase) inhibitors, relevant in breast cancer .
  • Comparison: The amino group at position 3 in these derivatives contrasts with the methyl group in the target compound, suggesting divergent target selectivity (MELK vs.

Data Table: Structural and Functional Comparison

Compound Name/Structure Key Substituents Biological Target/Activity Reference
APcK110 6-(3,5-Dimethoxyphenyl), 3-(4-fluorophenyl) Kit kinase inhibitor
Target Compound 4-(3,5-Dimethoxyphenyl carboxamide), 1,3-dimethyl, 6-isopropyl Undisclosed (kinase inhibition hypothesized) N/A
Patent Compound () 4-Oxy-fluorophenyl, hydroxypropan-2-yl amino, tetrahydropyrimidine-dione Anticancer (mechanism unspecified)
3-Amino-1H-pyrazolo[3,4-b]pyridine derivatives 3-Amino group MELK kinase inhibitors

Research Findings and Structure-Activity Relationships (SAR)

Carboxamide vs. Aryl Substituents :

  • The carboxamide group in the target compound may improve water solubility compared to purely aromatic substituents (e.g., APcK110’s fluorophenyl). This could enhance pharmacokinetic profiles.
  • However, aryl groups (e.g., 3,5-dimethoxyphenyl in APcK110) may favor π-π stacking in hydrophobic kinase pockets .

Methoxy Groups :

  • The 3,5-dimethoxyphenyl moiety is shared with APcK110 and may contribute to kinase inhibition by mimicking ATP’s adenine ring or modulating electronic effects .

Biological Activity

N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. Its molecular formula is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of approximately 316.36 g/mol. The presence of the 3,5-dimethoxyphenyl and isopropyl substituents enhances its potential interactions with biological targets .

Research indicates that this compound acts primarily as an inhibitor of various kinases involved in cellular signaling pathways. These kinases play critical roles in the regulation of numerous physiological processes, including cell proliferation and metabolism .

Key Biological Activities:

In Vitro Studies:

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. Although specific IC50 values for this compound are not extensively reported, related pyrazolo derivatives have shown IC50 values ranging from 7.4 nM to over 40 µM depending on their specific modifications .

Case Studies:

A study focused on similar pyrazolo compounds indicated that certain derivatives displayed significant antitumor activity against A549 (lung cancer) and H322 (lung carcinoma) cell lines. These findings suggest that modifications in the pyrazolo structure can lead to enhanced biological activities .

Comparative Analysis

The following table summarizes the biological activities of selected compounds within the pyrazolo[3,4-b]pyridine class:

Compound NameIC50 (μM)Biological Activity
Compound A7.4Antiproliferative
Compound B26Anticancer
Compound C40Cytotoxicity
This compoundTBDKinase Inhibition

Q & A

Q. What are the optimized synthetic routes for N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For pyrazolo-pyridine cores, a common approach is cyclization of aminopyridine derivatives with ketones or aldehydes under acidic or catalytic conditions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aryl groups like the 3,5-dimethoxyphenyl moiety . Solvent choice (e.g., DMF or toluene) and temperature control (80–120°C) are critical to avoid side reactions such as over-oxidation of methoxy groups. Evidence from similar compounds suggests yields can vary from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is structural elucidation performed for this compound, particularly when distinguishing between regioisomers?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while 2D NMR (COSY, HSQC, HMBC) resolves regioisomeric ambiguity. For example, HMBC correlations between the pyrazole N-methyl protons and adjacent carbons can confirm substitution patterns. IR spectroscopy identifies key functional groups (e.g., carboxamide C=O stretch at ~1665 cm⁻¹) . X-ray crystallography (if crystals are obtainable) provides definitive proof, as seen in related pyrazolo-pyridine structures .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

  • Methodological Answer : Begin with in vitro assays:
  • Enzyme inhibition : Use fluorescence-based or colorimetric assays (e.g., kinase or protease targets) at 1–100 µM concentrations.
  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293 or HeLa) to assess IC₅₀ values.
    Parallel controls (e.g., DMSO vehicle) and triplicate measurements are essential to minimize false positives .

Advanced Research Questions

Q. How can crystallization challenges for X-ray diffraction studies be addressed, given the compound’s hydrophobic substituents?

  • Methodological Answer : Co-crystallization with hydrophilic co-solvents (e.g., acetone/water mixtures) or use of vapor diffusion (sitting-drop method) may improve crystal formation. For hydrophobic analogs, adding methyl groups or halogens (e.g., Cl, F) to the aryl ring enhances packing efficiency, as demonstrated in pyridazine derivatives . If crystallization fails, computational modeling (DFT or molecular dynamics) can predict binding conformations using software like Gaussian or AutoDock .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,5-dimethoxyphenyl and propan-2-yl groups?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with substituent modifications (e.g., replacing methoxy with hydroxy or halogens).
  • Step 2 : Test analogs in parallel bioassays (e.g., enzyme inhibition) to quantify potency changes.
  • Step 3 : Use computational tools (e.g., molecular docking with PyMOL) to correlate activity with electronic (Hammett σ) or steric (Taft ES) parameters.
    Evidence from pyridinecarboxamide analogs shows that bulkier substituents (e.g., propan-2-yl) enhance target binding via hydrophobic interactions .

Q. How to resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer :
  • Reproducibility Checks : Validate results across independent labs using standardized protocols (e.g., identical cell lines or enzyme batches).
  • Mechanistic Studies : Employ SPR (surface plasmon resonance) to confirm direct target binding vs. off-target effects.
  • Data Normalization : Use Z-score or % inhibition relative to positive/negative controls to account for inter-assay variability.
    For example, discrepancies in IC₅₀ values for similar compounds were traced to differences in ATP concentrations in kinase assays .

Q. What computational strategies are effective for predicting metabolic stability or toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use QSAR models in software like Schrödinger’s ADMET Predictor or SwissADME to estimate hepatic clearance, CYP450 inhibition, and hERG channel liability.
  • Metabolite Identification : Simulate Phase I/II metabolism with Zeneth (Lhasa Limited) or MetaSite.
    For pyrazolo-pyridines, the 3,5-dimethoxy groups may reduce metabolic oxidation, as seen in aryl ether analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.